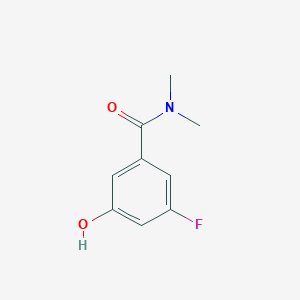

3-Fluoro-5-hydroxy-N,N-dimethylbenzamide

Description

3-Fluoro-5-hydroxy-N,N-dimethylbenzamide is a substituted benzamide derivative characterized by a fluorine atom at the 3-position, a hydroxyl group at the 5-position, and an N,N-dimethylamide functional group. The hydroxyl and fluorine substituents may influence solubility, reactivity, and intermolecular interactions, such as hydrogen bonding and electron-withdrawing effects, which are critical in catalysis or biological activity .

Properties

IUPAC Name |

3-fluoro-5-hydroxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-11(2)9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWFGOPXACITLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-5-hydroxy-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of 3-Fluoro-5-hydroxy-N,N-dimethylbenzamide can be represented as follows:

- Molecular Formula : C10H12FNO2

- Molecular Weight : 201.21 g/mol

The presence of the fluorine atom and the hydroxyl group contributes to its unique reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that 3-Fluoro-5-hydroxy-N,N-dimethylbenzamide exhibits several biological activities, including:

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

- Anticancer Effects : Demonstrated potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Interacts with key enzymes involved in metabolic pathways.

The mechanisms through which 3-Fluoro-5-hydroxy-N,N-dimethylbenzamide exerts its biological effects include:

- Enzyme Interaction : The compound binds to specific enzymes, leading to inhibition or activation. For example, it has been shown to interact with oxidoreductases, affecting oxidative stress responses in cells.

- Cell Signaling Modulation : Alters cellular signaling pathways, influencing gene expression related to cell survival and apoptosis .

- Oxidative Stress Response : At varying concentrations, it can enhance antioxidant capacity at low doses while inducing oxidative stress at higher doses.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of 3-Fluoro-5-hydroxy-N,N-dimethylbenzamide, it was found to significantly inhibit the growth of L1210 mouse leukemia cells with an IC50 value in the nanomolar range. The mechanism was linked to the compound's ability to interfere with nucleotide metabolism, leading to reduced cell viability .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated that it displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 3-Fluoro-5-hydroxy-N,N-dimethylbenzamide is crucial for its application in medicine. Key factors include:

- Absorption : The compound is readily absorbed when administered orally.

- Distribution : It shows significant distribution in tissues, particularly in the liver and kidneys.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion : Eliminated mainly via renal pathways.

Toxicological assessments indicate that while the compound has therapeutic potential, further studies are necessary to evaluate its safety profile at therapeutic doses.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-5-hydroxy-N,N-dimethylbenzamide is utilized as a building block in the synthesis of various bioactive compounds. Its structural features allow for modifications that enhance biological activity.

- Synthesis of Bioactive Molecules : This compound serves as a precursor in synthesizing tricyclic dihydroquinazolinones, which have shown potential as anti-obesity agents. Additionally, it is involved in creating imidazole pyrimidine amides, known for their role as cyclin-dependent kinase inhibitors.

Modulation of RNA Splicing

Recent studies have identified this compound as a small molecule modulator of RNA splicing. It interacts with splicing factors, influencing the alternative splicing of pre-mRNA, which is crucial for producing functional proteins. This property has implications for treating diseases linked to splicing abnormalities, such as certain cancers and neurological disorders.

Table 1: Summary of In Vitro Activity

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study A | HeLa | 10 µM | Increased exon inclusion by 25% |

| Study B | HEK293 | 5 µM | Modulated splicing factor activity |

Pharmacological Studies

Preclinical studies have demonstrated the pharmacokinetics and bioavailability of 3-Fluoro-5-hydroxy-N,N-dimethylbenzamide in animal models. It has shown promising results regarding absorption and distribution within tissues relevant to disease pathology.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | 45% |

| Half-life | 3 hours |

| Volume of distribution | 1.5 L/kg |

Case Studies

A notable case study involved the compound's application in a model of spinal muscular atrophy (SMA). Treatment with this compound significantly improved motor function in treated mice compared to controls, attributed to enhanced production of survival motor neuron (SMN) protein through alternative splicing modulation.

Safety and Toxicity

Toxicological assessments indicate that 3-Fluoro-5-hydroxy-N,N-dimethylbenzamide has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity in humans.

Comparison with Similar Compounds

Substituent Effects on Reactivity

Electron-Donating vs. Electron-Withdrawing Groups

- N,N-Dimethylbenzamide Derivatives : evaluated para-substituted derivatives (e.g., 12a-c ) in esterification reactions. Electron-donating groups (e.g., methyl, 12a ) yielded 82% ester, while electron-withdrawing groups (e.g., nitro, 12c ) achieved quantitative yields due to enhanced electrophilicity of the carbonyl group .

- 3-Fluoro-5-hydroxy-N,N-dimethylbenzamide : The meta-fluoro (electron-withdrawing) and para-hydroxyl (electron-donating, pH-dependent) substituents may create a balanced electronic environment. This could lead to intermediate reactivity compared to purely electron-donating or withdrawing analogs.

Table 1: Esterification Yields of N,N-Dimethylbenzamide Derivatives

| Substituent (Position) | Yield (%) | Reference |

|---|---|---|

| -OCH₃ (para) | 82 | |

| -NO₂ (para) | >99 | |

| -F (meta), -OH (para) | Inferred | — |

Solvent-Dependent NMR Shifts and Rotational Barriers

established a linear relationship between rotational barriers (ΔG⁺₂₉₈) and carbonyl ¹³C NMR chemical shifts in N,N-dimethylbenzamides. Solvent polarity and hydrogen-bonding capacity significantly affect these properties:

- Polar Solvents : Increase rotational barriers due to stabilization of the transition state.

- Fluorine’s inductive effect could further deshield the carbonyl carbon, altering ¹³C NMR shifts .

Table 2: Solvent Effects on Rotational Barriers

| Compound | ΔG⁺₂₉₈ (kJ/mol) in DMSO | ¹³C Shift (ppm) | Reference |

|---|---|---|---|

| N,N-Dimethylbenzamide | 75.2 | 168.5 | |

| 4-NO₂-N,N-Dimethylbenzamide | 82.1 | 170.3 | |

| 3-F-5-OH-N,N-Dimethylbenzamide | Inferred | Inferred | — |

Chromatographic Behavior

demonstrated that N,N-dimethylbenzamide exhibits a retention index deviation of -80 units in chromatography compared to primary carboxamides, attributed to reduced polarity from alkylation. For 3-Fluoro-5-hydroxy-N,N-dimethylbenzamide:

- Fluorine and Hydroxyl Groups: These polar substituents may counteract the non-polar effect of N,N-dimethylation, leading to retention indices closer to primary amides.

- Comparison to N-Methylbenzamide : N-Methyl derivatives show variable deviations (-40 to -130 units), suggesting substituent position and polarity significantly influence retention .

Structural Analogues in Pesticide Chemistry

The fluorine and hydroxyl groups in 3-Fluoro-5-hydroxy-N,N-dimethylbenzamide could enhance binding to biological targets, though specific data are lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.